Ova peptide (257-264)

MHC class I binding kinetics immunodominance antigen presentation

OVA peptide (257-264), sequence SIINFEKL, is an octameric peptide derived from chicken ovalbumin (residues 257–264) that serves as the immunodominant H-2Kb-restricted MHC class I epitope in C57BL/6 mice. It is the cognate ligand for the OT-I transgenic T cell receptor (TCR), making the SIINFEKL/H-2Kb/OT-I system the most extensively characterized model for studying CD8+ T cell biology, antigen presentation, and tumor immunology.

Molecular Formula C45H74N10O13
Molecular Weight 963.1 g/mol
Cat. No. B13387243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOva peptide (257-264)
Molecular FormulaC45H74N10O13
Molecular Weight963.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N
InChIInChI=1S/C45H74N10O13/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68)
InChIKeyJVJGCCBAOOWGEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OVA Peptide (257-264) (SIINFEKL) Procurement Guide: The Gold-Standard H-2Kb Model Epitope for CD8+ T Cell Immunology


OVA peptide (257-264), sequence SIINFEKL, is an octameric peptide derived from chicken ovalbumin (residues 257–264) that serves as the immunodominant H-2Kb-restricted MHC class I epitope in C57BL/6 mice [1]. It is the cognate ligand for the OT-I transgenic T cell receptor (TCR), making the SIINFEKL/H-2Kb/OT-I system the most extensively characterized model for studying CD8+ T cell biology, antigen presentation, and tumor immunology [2]. The peptide is presented by the murine MHC class I molecule H-2Kb, with a solved crystal structure at 2.5 Å resolution (PDB: 1VAC) that defines the precise molecular contacts mediating its exceptionally stable pMHC-I complex [3].

Why SIINFEKL Cannot Be Replaced by Generic OVA Peptides or Truncated Epitope Variants for Rigorous CD8+ T Cell Studies


Despite sharing the H-2Kb binding motif with other OVA-derived peptides such as OVA55-62 (KVVRFDKL), SIINFEKL exhibits a >10-fold faster association rate and a ~2-fold slower dissociation rate from H-2Kb, resulting in ~9-fold superior MHC-I binding that directly drives its immunodominance [1]. Single-residue substitutions within SIINFEKL — such as P1 Ser→Glu (EIINFEKL) or P4 Asn→Gly (SIIGFEKL) — drastically alter the pMHC-I interface stability and abolish costimulation-independent naive CTL activation, rendering these low-affinity analogs functionally distinct in both in vitro and in vivo settings [2]. Furthermore, truncated SIINFEKL fragments (e.g., IINFEKL, SIINFEK) lose 50–97% of H-2Kb binding capacity, confirming that the full octapeptide sequence is non-negotiable for maintaining the binding and presentation properties that make SIINFEKL the reference standard for H-2Kb-restricted immunological assays [3].

OVA Peptide (257-264) (SIINFEKL) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


MHC-I Binding Kinetics: SIINFEKL Associates ~9-Fold Faster and Dissociates ~2-Fold Slower than Subdominant OVA55-62

In direct biosensor-based head-to-head comparison using purified soluble H-2Kb molecules (Kbs) at 25°C, OVA257-264 (SIINFEKL) demonstrated markedly superior binding kinetics relative to the subdominant OVA determinant OVA55-62 (KVVRFDKL), despite both peptides harboring the canonical H-2Kb binding motif [1]. The association rate constant (Kon) for SIINFEKL was 5.9 × 10³ M⁻¹ s⁻¹ versus 6.5 × 10² M⁻¹ s⁻¹ for OVA55-62, representing an approximately 9.1-fold faster on-rate. Conversely, the dissociation rate constant (Koff) for SIINFEKL was 9.1 × 10⁻⁶ s⁻¹ compared to 1.6 × 10⁻⁵ s⁻¹ for OVA55-62, indicating an approximately 1.8-fold slower off-rate [1]. These kinetic advantages translate into a substantially longer pMHC-I half-life and quantitatively explain the immunodominant status of SIINFEKL over OVA55-62 in the CTL response to ovalbumin [1].

MHC class I binding kinetics immunodominance antigen presentation

Naive CD8+ T Cell Activation Threshold: SIINFEKL Bypasses Costimulation Requirements That Limit Low-Affinity Analogs

In a systematic study of TCR/pMHCI avidity thresholds, stimulation of naive OT-I CD8+ T cells with the cognate SIINFEKL peptide in vitro induced full CTL proliferation and effector differentiation that was largely independent of exogenous costimulation [1]. By contrast, activation with the single-residue variant EIINFEKL (OVA-E1, Ser→Glu at P1) or SIIGFEKL (OVA-G4, Asn→Gly at P4) was strictly dependent on the provision of IL-2 and anti-CD28 costimulatory signals [1]. Furthermore, in in vivo adoptive transfer experiments, mice infected with influenza A viruses expressing EIINFEKL or SIIGFEKL variants failed to activate adoptively transferred naive OT-I T cells, an effect only partially overcome by priming with a lipopeptide vaccine [1]. Structural analysis of H2-Kb in complex with OVA257, E1, and G4 peptides revealed that these single-residue changes introduce subtle alterations at the pMHC-I interface that decrease epitope stability and compromise cell surface presentation [1].

CD8+ T cell activation costimulation independence OT-I TCR

Binding Capacity of SIINFEKL Fragments: The Intact Octapeptide Retains the Full H-2Kb Binding Signal While Truncations Lose >50% to >97% Activity

In a systematic dissection of the SIINFEKL epitope using a thermal denaturation-based H-2Kb:IgG1 fusion protein binding assay, the full-length SIINFEKL peptide served as the 100% positive reference [1]. Truncated N-terminal fragments IINFEKL and INFEKL retained only approximately 15% and 3% of the binding signal, respectively, while C-terminal truncations SIINFEK and SIINFE exhibited approximately 5% and <2% binding relative to the intact octapeptide [1]. Separately, in competition-based IC50 measurements using the high-affinity reference peptide SIINFEKTAMRAL, the full-length SIINFEKL exhibited an IC50 of 0.19 μM, whereas the N-terminally truncated IINFEKL showed a >2-fold increase in IC50 (0.43 μM), and the C-terminally truncated SIINFEK showed a >40-fold increase (7.7 μM), confirming a dramatic loss of binding affinity upon removal of even a single terminal residue [2].

MHC-I binding assay epitope mapping peptide truncation analysis

In Vivo Antitumor Efficacy: SIINFEKL Serves as the Reference Baseline Against Which Designed Heteroclitic Analogs Show Superior Tumor Control in B16-OVA Melanoma

In a therapeutic vaccination study using peptide-coated oncolytic adenoviruses (PeptiCRAd) in B16-OVA tumor-bearing C57BL/6 mice, the native SIINFEKL peptide served as the benchmark against which computationally designed heteroclitic variants were tested [1]. Two in silico-predicted mutant analogs—SIINFAKL (increased MHC-I binding affinity) and SIIWFEKL (predicted increased TCR stimulation)—were compared with native SIINFEKL for tumor growth control [1]. Both mutant analogs demonstrated enhanced antitumor activity relative to native SIINFEKL in vivo, with SIINFAKL (MHC-I-optimized) and SIIWFEKL (TCR-optimized) each showing greater reduction in established B16-OVA tumor growth [1]. This finding establishes SIINFEKL as the essential wild-type reference standard—not the maximally efficacious variant—against which any engineered epitope improvement must be quantitatively validated [1].

cancer vaccine heteroclitic peptide B16-OVA melanoma antitumor efficacy

Solubility Characteristics: SIINFEKL Achieves ≥10–15 mg/mL in Aqueous Buffers, Enabling Flexible Formulation for In Vivo and In Vitro Applications

SIINFEKL peptide (free base, MW 963.13) demonstrates water solubility of ≥10–15 mg/mL under standard conditions, with reported values of 10 mg/mL (10.38 mM) at 25°C from Selleck, ≥12 mg/mL for the TFA salt form (MW 1077.15) from AbMole, and direct water solubility on vortexing per multiple vendor technical datasheets . The peptide is soluble in buffers at pH <6 and can be dissolved in DMSO at up to 100 mg/mL for stock solution preparation . This aqueous compatibility contrasts with many highly hydrophobic MHC-I peptide analogs (including certain scrambled-sequence OVA peptide variants that require >50% DMSO for dissolution at working concentrations) and eliminates the need for organic co-solvents that can confound T cell functional assays through solvent toxicity [1]. The TFA salt form provides enhanced aqueous solubility (≥12 mg/mL in water) while preserving full biological activity .

peptide solubility formulation aqueous compatibility procurement specification

Predicted Structural Stability: SIINFEKL Exhibits the Highest pMHC-I Thermal Stability Among Fragments Tested, Supporting Consistent In Vivo Presentation

Crystal structures of H-2Kb in complex with SIINFEKL (PDB: 1VAC, resolution 2.5 Å) reveal a deeply buried peptide conformation with optimal interactions at the primary anchor positions P5 (Phe) and P8 (Leu) as well as critical contributions from secondary anchor residues at P2 (Ile) and P3 (Ile), producing an exceptionally stable pMHC-I complex [1][2]. In thermal denaturation assays using H-2Kb:IgG1 fusion protein, SIINFEKL-bound complexes exhibit the highest stability (set as 100% reference), while all truncated fragments—including IINFEKL, SIINFEK, SIINFE, and INFEKL—show profoundly reduced thermal stability correlating with their impaired binding [2]. The crystallographically defined conformation, combined with the measured ~16-fold longer pMHC-I half-life relative to subdominant OVA peptides [3], provides a structural-biophysical basis for SIINFEKL's ability to maintain consistent, high-density cell surface presentation across diverse APC types—a property not shared by sequence variants or fragments that fail to stabilize the H-2Kb binding groove [1][3].

pMHC-I stability thermal denaturation crystal structure epitope presentation

High-Impact Application Scenarios for OVA Peptide (257-264) (SIINFEKL) Based on Quantitative Differentiation Evidence


In Vitro Naive CD8+ T Cell Priming and OT-I Proliferation Assays Requiring Costimulation-Independent Activation

SIINFEKL is the sole H-2Kb-restricted OVA peptide that drives full naive OT-I CD8+ T cell proliferation and effector differentiation in vitro without exogenous IL-2 or anti-CD28 costimulation [1]. This property makes it the only appropriate peptide for experimental designs where the provision of costimulatory signals is either impractical (e.g., high-throughput screening of APC function) or would confound the readout (e.g., testing the intrinsic costimulatory capacity of a novel adjuvant or dendritic cell subset). Use of analog peptides such as EIINFEKL or SIIGFEKL will yield activation only when supplementary costimulatory signals are added, leading to false-negative results if costimulation is inadvertently omitted [1]. The costimulation independence of SIINFEKL is directly attributable to its superior pMHC-I stability (Koff = 9.1 × 10⁻⁶ s⁻¹) and resulting high-avidity TCR engagement, as established by combined functional and structural studies [1][2].

In Vivo B16-OVA Tumor Immunotherapy Studies Using SIINFEKL as the Wild-Type Reference Baseline for Heteroclitic Peptide Vaccine Development

In therapeutic oncolytic vaccine platforms such as PeptiCRAd, native SIINFEKL serves as the essential wild-type reference baseline for quantifying the incremental antitumor benefit conferred by computationally designed heteroclitic analogs (e.g., SIINFAKL, SIIWFEKL) [3]. The demonstrated superior tumor control by MHC-I- and TCR-optimized variants can only be rigorously established through direct head-to-head comparison with native SIINFEKL in the same B16-OVA model [3]. No engineered variant can be validated without this wild-type comparator, making SIINFEKL a mandatory procurement item for any group performing epitope optimization or cancer vaccine development using the OVA model system [3].

Quantitative MHC-I Binding Validation and Quality Control of Custom Peptide Batches Using SIINFEKL as the 100% Reference Standard

SIINFEKL is the universally accepted 100% positive reference standard for H-2Kb binding assays, including thermal denaturation assays with H-2Kb:IgG1 fusion proteins and competition-based IC50 determinations [4][5]. Any custom-synthesized peptide batch, peptide library, or novel H-2Kb-binding candidate can be quantitatively benchmarked against SIINFEKL's defined binding parameters (IC50 = 0.19 μM in competition format; 100% reference signal in direct binding format) [4][5]. This standardization function is unique to SIINFEKL and cannot be fulfilled by any other OVA-derived or H-2Kb-restricted peptide, as no alternative peptide has SIINFEKL's combination of: (i) extensively published binding data across multiple assay platforms, (ii) commercial availability at high purity from multiple vendors, and (iii) the solved crystal structure enabling rational interpretation of binding data [2][5].

MHC-I Multimer (Tetramer/Dextramer) Production Requiring Maximal pMHC-I Stability for Ex Vivo Antigen-Specific CD8+ T Cell Enumeration

The exceptional stability of the SIINFEKL/H-2Kb complex, as evidenced by its slow dissociation rate (Koff = 9.1 × 10⁻⁶ s⁻¹) and crystallographically defined deep peptide burial, makes SIINFEKL the peptide of choice for producing H-2Kb MHC-I tetramers, dextramers, and other multimeric staining reagents [2][6]. Multimer reagents rely on pMHC-I complex integrity throughout the staining procedure (typically 30–60 minutes at room temperature or 4°C); the ~16-fold longer pMHC-I half-life of SIINFEKL relative to subdominant OVA peptides such as OVA55-62 directly correlates with superior multimer staining intensity and reduced background [2]. Peptide batch-to-batch consistency in MHC-I binding is critical for reproducible multimer manufacturing, and SIINFEKL's well-characterized binding parameters enable rigorous incoming QC testing [5].

Quote Request

Request a Quote for Ova peptide (257-264)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.